molecular formula C9H10F3NO B1371046 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline CAS No. 1154909-68-8

2-Methyl-3-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1371046
CAS No.: 1154909-68-8
M. Wt: 205.18 g/mol
InChI Key: KUXMBHWMSQIASW-UHFFFAOYSA-N
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Description

2-Methyl-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of a trifluoroethoxy group attached to an aniline ring, which also contains a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-3-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The exact pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline is unique due to the specific positioning of the trifluoroethoxy group and the methyl substituent on the aniline ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methyl-3-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6-7(13)3-2-4-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXMBHWMSQIASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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